4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine
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Description
Scientific Research Applications
Subheading Hydrogen Bonding and Molecular Structure in Pyrimidine Derivatives
The compound 4-Chloro-5-nitro-6-piperidin-1-ylpyrimidine and its derivatives exhibit intricate hydrogen bonding patterns and molecular structures. For instance, the 2:1 salt-type adduct formed between 6-amino-3-methyl-5-nitrosopyrimidine-2,4(1H,3H)-dione and piperidine showcases a complex arrangement of 20 independent hydrogen bonds, forming sheets within its crystal structure (Orozco, Insuasty, Cobo, & Glidewell, 2009). Similarly, the interaction of nitropiperidinoimidazolderivate compounds under X-ray investigation reveals an interesting orientation of the piperidine and imidazole systems, contributing to the understanding of molecular interactions and stability (Gzella, Wrzeciono, & Pöppel, 1999).
Chemical Reactions and Synthesis
Subheading Nitrosation and Synthesis Involving Piperidine-Pyrimidine Structures
The compound's reactivity and utility in synthesis are notable in studies like the nitrosation of minoxidil, a process that highlights the nitrosatable groups in the molecule, including the piperidin-1'-ylpyrimidine unit, and provides insights into the mechanism and implications of such reactions (González-Jiménez, Arenas-Valgañón, Calle, & Casado, 2011). Another study emphasizes the condensation reactions and properties of pyrimidine derivatives, showcasing the role of piperidine in complex synthesis processes (Yoneda et al., 1982).
Properties
IUPAC Name |
4-chloro-5-nitro-6-piperidin-1-ylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClN4O2/c10-8-7(14(15)16)9(12-6-11-8)13-4-2-1-3-5-13/h6H,1-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUANYMIZRXPBG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=NC=N2)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90397133 |
Source
|
Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25710-23-0 |
Source
|
Record name | 4-chloro-5-nitro-6-piperidin-1-ylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90397133 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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